molecular formula C22H16ClN3O B3752297 1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone

1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone

Cat. No.: B3752297
M. Wt: 373.8 g/mol
InChI Key: QEZMNGNQWBNZTN-UHFFFAOYSA-N
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Description

“1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone” is a complex organic compound. It contains a quinazoline moiety, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains a chlorophenyl group and an ethanone group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the formation of the quinazoline ring and the introduction of various substituents . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The quinazoline ring provides a rigid and planar structure, while the chlorophenyl and ethanone groups contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the quinazoline ring and the various substituents. The quinazoline ring is a common motif in medicinal chemistry and is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazoline ring and the various substituents would affect properties such as solubility, melting point, and reactivity .

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis and characterization of related compounds could also be an area of interest .

Properties

IUPAC Name

1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-14(27)15-7-6-8-16(13-15)24-22-18-10-3-5-12-20(18)25-21(26-22)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZMNGNQWBNZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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